N-[1-(2-chloroacetyl)piperidin-3-yl]acetamide

Covalent inhibitor Nucleophilic substitution Electrophilic warhead

Electrophilic chloroacetyl group enables nucleophilic substitution for covalent inhibitor design and targeted protein modification. The 3-position regioisomer offers distinct steric/electronic properties vs. 4‑substituted analogs, critical for SAR integrity. Balanced LogP (0.35) and TPSA (49.4 Ų) support drug-like bioavailability. Supplied at ≥97% purity, ideal for biophysical assays and crystallization. Choose the correct regioisomer to ensure reproducible binding data.

Molecular Formula C9H15ClN2O2
Molecular Weight 218.68 g/mol
CAS No. 1182969-06-7
Cat. No. B1487583
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[1-(2-chloroacetyl)piperidin-3-yl]acetamide
CAS1182969-06-7
Molecular FormulaC9H15ClN2O2
Molecular Weight218.68 g/mol
Structural Identifiers
SMILESCC(=O)NC1CCCN(C1)C(=O)CCl
InChIInChI=1S/C9H15ClN2O2/c1-7(13)11-8-3-2-4-12(6-8)9(14)5-10/h8H,2-6H2,1H3,(H,11,13)
InChIKeyYDHPTUBYYCDODX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[1-(2-Chloroacetyl)piperidin-3-yl]acetamide (CAS 1182969-06-7): Procurement-Oriented Overview of a Chloroacetyl-Functionalized Piperidine Scaffold


N-[1-(2-Chloroacetyl)piperidin-3-yl]acetamide (CAS 1182969-06-7) is a chloroacetyl-functionalized piperidine derivative with the molecular formula C₉H₁₅ClN₂O₂ and a molecular weight of 218.68 g/mol . It is primarily utilized as a versatile synthetic intermediate in medicinal chemistry and organic synthesis, featuring a reactive chloroacetyl group that enables nucleophilic substitution and covalent modification chemistry . The compound is supplied by multiple reputable vendors with minimum purity specifications of 95% to 97% , suitable for research and further manufacturing applications.

Why Substituting N-[1-(2-Chloroacetyl)piperidin-3-yl]acetamide with Unfunctionalized or Regioisomeric Piperidine Acetamides Yields Divergent Outcomes


Substitution of N-[1-(2-chloroacetyl)piperidin-3-yl]acetamide with seemingly similar piperidine acetamides introduces critical differences in reactivity, physicochemical profile, and biological compatibility. The chloroacetyl group provides a distinct electrophilic center absent in non-chloroacetylated analogs such as N-(piperidin-3-yl)acetamide, fundamentally altering the compound's synthetic utility as a covalent warhead or reactive intermediate [1]. Furthermore, regioisomeric variations—such as substitution at the piperidine 4-position—can lead to disparate steric and electronic environments that influence downstream biological target engagement, as observed in related piperidine-based inhibitor series [2]. Even within the same substitution pattern, stereochemistry at the 3-position introduces chiral recognition elements that can profoundly affect binding affinity and selectivity . Consequently, direct interchange with structurally related analogs without rigorous experimental validation risks compromising both synthetic outcomes and biological assay reproducibility.

Quantitative Differentiation Evidence for N-[1-(2-Chloroacetyl)piperidin-3-yl]acetamide: Head-to-Head Comparisons with Closest Analogs


Reactive Chloroacetyl Warhead: Molecular Weight and LogP Differentiation vs. Non-Chloroacetylated Piperidine Core

N-[1-(2-Chloroacetyl)piperidin-3-yl]acetamide incorporates a chloroacetyl group that confers electrophilic reactivity, enabling covalent modification of nucleophilic residues and facilitating further synthetic derivatization. In contrast, the non-chloroacetylated analog N-(piperidin-3-yl)acetamide lacks this reactive moiety and serves only as a simple secondary amine [1]. Quantitatively, the chloroacetyl group increases molecular weight by 76.48 g/mol (218.68 vs. 142.20 g/mol) and shifts the computed LogP from -0.3 to +0.3523, indicating enhanced lipophilicity that may influence membrane permeability [2].

Covalent inhibitor Nucleophilic substitution Electrophilic warhead

Regiochemical Specificity: 3-Position vs. 4-Position Substitution Alters Structural and Electronic Environment

The acetamide substitution at the piperidine 3-position in N-[1-(2-chloroacetyl)piperidin-3-yl]acetamide yields a distinct regioisomeric configuration compared to the 4-position analog N-[1-(2-chloroacetyl)piperidin-4-yl]acetamide (CAS 1107645-38-4) . While both compounds share the same molecular formula and weight (218.68 g/mol), the difference in substitution position alters the spatial orientation of the acetamide group and its distance from the chloroacetyl warhead. In related piperidine series, such regioisomeric variations have been shown to modulate binding conformations and target selectivity, underscoring that the 3- and 4-position analogs are not interchangeable without loss or alteration of biological activity [1].

Regioisomer Piperidine substitution Structure-activity relationship

Stereochemical Identity: Achiral Scaffold vs. Enantiomerically Pure (S)-Isomer

N-[1-(2-Chloroacetyl)piperidin-3-yl]acetamide is supplied as an achiral (racemic or stereochemically undefined) compound, distinguishing it from the enantiomerically pure (S)-isomer N-[(S)-1-(2-chloroacetyl)piperidin-3-yl]acetamide (CAS 1353996-97-0) . Both share the same molecular formula and weight (218.68 g/mol), but the defined stereochemistry of the (S)-isomer introduces chiral recognition elements critical for target binding . While no direct comparative activity data are available for these specific compounds, the established principle in medicinal chemistry dictates that achiral and chiral versions of the same scaffold can exhibit divergent pharmacokinetic and pharmacodynamic profiles [1].

Stereochemistry Chiral resolution Enantiomeric purity

Vendor Purity Specifications: Benchmarking Against Industry Standards

N-[1-(2-Chloroacetyl)piperidin-3-yl]acetamide is commercially available from multiple vendors with specified minimum purity levels ranging from 95% (AKSci ) to 97% (Chemscene , Leyan ). These purity specifications meet or exceed the typical industry standard for research-grade chemical building blocks, which generally requires ≥95% purity for reliable synthetic and biological applications [1]. The availability of higher purity (97%) options allows researchers to select quality grades appropriate to the sensitivity of their downstream assays.

Purity analysis Quality control Vendor comparison

Computed Physicochemical Properties: Polar Surface Area and Hydrogen Bonding Profile

Computed physicochemical parameters distinguish N-[1-(2-chloroacetyl)piperidin-3-yl]acetamide from the simpler core N-(piperidin-3-yl)acetamide. The target compound exhibits a topological polar surface area (TPSA) of 49.41 Ų and contains one hydrogen bond donor and two acceptors . In contrast, N-(piperidin-3-yl)acetamide has a TPSA of 41.1 Ų with two hydrogen bond donors and two acceptors [1]. The increased TPSA (+8.31 Ų) and altered hydrogen bond donor count (1 vs. 2) may influence membrane permeability and oral bioavailability predictions, with TPSA values below 140 Ų generally considered favorable for CNS penetration [2].

Drug-likeness ADME prediction TPSA

Chloroacetyl Reactivity Enables Covalent Probe and Intermediate Utility

The chloroacetyl group in N-[1-(2-chloroacetyl)piperidin-3-yl]acetamide is recognized as an electrophilic warhead capable of undergoing nucleophilic substitution with thiols, amines, and other soft nucleophiles, enabling its use as a covalent inhibitor scaffold or reactive synthetic intermediate [1]. This reactivity is well-documented for the chloroacetyl functional group in both carbohydrate chemistry and medicinal chemistry applications [2]. In contrast, non-chloroacetylated piperidine acetamides lack this electrophilic character and cannot form covalent adducts under comparable conditions, limiting their utility to non-covalent interactions only [3].

Covalent inhibitor Chemical probe Synthetic intermediate

Recommended Research Applications for N-[1-(2-Chloroacetyl)piperidin-3-yl]acetamide Based on Quantitative Evidence


Covalent Probe and Irreversible Inhibitor Discovery

The electrophilic chloroacetyl group enables the compound to serve as a covalent warhead scaffold in the design of irreversible enzyme inhibitors, a mechanistic class validated by the success of approved covalent drugs [1]. Researchers can leverage the reactive chloride for nucleophilic substitution with target cysteine or lysine residues, a capability absent in non-chloroacetylated piperidine analogs [2].

Synthetic Intermediate for Piperidine-Based Bioactive Molecules

With its balanced LogP (0.3523) and TPSA (49.41 Ų) indicating favorable drug-like properties , the compound serves as an ideal building block for constructing more complex piperidine-containing pharmacophores via nucleophilic substitution at the chloroacetyl site . The defined 3-position acetamide provides a handle for further diversification.

Structure-Activity Relationship (SAR) Studies of Regioisomeric Piperidine Derivatives

The availability of both 3-position (target compound) and 4-position regioisomers enables systematic SAR investigations to map the spatial requirements for target engagement. Procurement of the correct regioisomer is essential for maintaining SAR integrity, as substitution position directly influences binding conformations [3].

Quality-Controlled Research with Flexible Purity Options

Multiple vendors supply the compound at purities of 95% and 97% , allowing researchers to select the appropriate quality grade based on experimental sensitivity. The 97% grade is particularly suited for biophysical assays, crystallization trials, and other applications demanding minimal impurity interference [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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